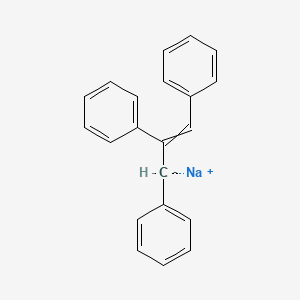
sodium;1,3-diphenylprop-1-en-2-ylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1,3-diphenylprop-1-en-2-ylbenzene is a compound that belongs to the class of chalcones, which are α,β-unsaturated ketones. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a conjugated system with two aromatic rings connected by a three-carbon chain, making it a versatile molecule in organic synthesis and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylprop-1-en-2-ylbenzene typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials, with sodium hydroxide as the base and ethanol as the solvent. The reaction is carried out at room temperature for 24 hours, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1,3-diphenylprop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the α,β-unsaturated system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted chalcones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-diphenylprop-1-en-2-ylbenzene has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-diphenylprop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,3-diphenylprop-2-en-1-one:
Substituted chalcones: These include derivatives with various substituents on the aromatic rings, which can alter their biological activity and chemical reactivity.
Uniqueness
Sodium;1,3-diphenylprop-1-en-2-ylbenzene is unique due to its specific structural features and the presence of sodium, which can influence its solubility, reactivity, and biological activity compared to other chalcones .
特性
CAS番号 |
58378-30-6 |
|---|---|
分子式 |
C21H17Na |
分子量 |
292.3 g/mol |
IUPAC名 |
sodium;1,3-diphenylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C21H17.Na/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19;/h1-17H;/q-1;+1 |
InChIキー |
LNBPPMYCFGHCEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















